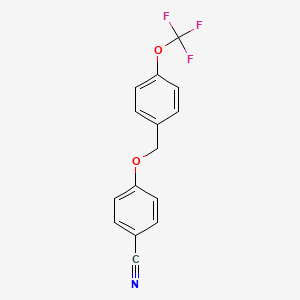

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile

Description

Properties

IUPAC Name |

4-[[4-(trifluoromethoxy)phenyl]methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c16-15(17,18)21-14-7-3-12(4-8-14)10-20-13-5-1-11(9-19)2-6-13/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZYKXBIIGLLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Nitrile Group Reactivity

The benzonitrile moiety undergoes characteristic transformations:

-

Selectivity : The nitrile group is selectively reduced without affecting the trifluoromethoxy group .

Ether Linkage Modifications

The benzyloxy group participates in nucleophilic substitution:

Cross-Coupling Reactions

The aromatic rings enable participation in transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 50–65% | |

| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Aryl ethers | 40–55% |

-

Limitations : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce reactivity in electrophilic substitutions but enhance stability in cross-couplings .

Biological Activity and Derivatization

Structural analogs of this compound exhibit pharmacological potential, guiding targeted derivatization:

Stability and Reaction Compatibility

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents under acidic/basic conditions .

Comparative Reactivity with Analogues

Scientific Research Applications

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, electronic properties, and biological activities. Below is a detailed analysis:

Substituent Effects on Electronic Properties and Reactivity

- 4-Methoxy-2-(trifluoromethyl)benzonitrile (C₉H₆F₃NO) This analog replaces the benzyloxy group with a methoxy (-OCH₃) at the 4-position and a trifluoromethyl (-CF₃) at the 2-position. The absence of the benzyl ether reduces steric bulk, while the trifluoromethyl group increases electron withdrawal compared to the trifluoromethoxy group. This compound’s lower molecular weight (201.15 g/mol) likely improves solubility in polar solvents relative to the target compound .

- 4-(4-Bromo-3-formylphenoxy)benzonitrile (C₁₄H₈BrNO₂) Substitution with bromine and a formyl group introduces electrophilic sites for cross-coupling reactions. This derivative is used as an intermediate in synthesizing bioactive molecules, highlighting the versatility of benzonitrile scaffolds .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Applications |

|---|---|---|---|---|

| 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile | 311.27 | -OCF₃, -CN, benzyloxy | ~3.8 | Pharmaceutical intermediates |

| 4-Methoxy-2-(trifluoromethyl)benzonitrile | 201.15 | -OCH₃, -CF₃ | ~2.5 | Agrochemical synthesis |

| PA-824 Analogs | ~400–450 | -OCF₃, nitroimidazole | ~1.2 | Antitubercular agents |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 255.40 | Cyclohexyl, -CN | ~5.0 | Liquid crystal materials |

*LogP values estimated via fragment-based methods.

The target compound’s higher LogP compared to PA-824 analogs suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, 4-(trans-4-Pentylcyclohexyl)benzonitrile’s aliphatic cyclohexyl group increases hydrophobicity, making it suitable for non-polar applications like liquid crystals .

Biological Activity

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile is an organic compound with the molecular formula C16H14F3N2O. Its structure includes a trifluoromethoxy group, which is known to enhance biological activity and metabolic stability in various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, including:

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

- Benzonitrile moiety : Common in various pharmacologically active compounds.

The biological activity of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile is primarily influenced by the trifluoromethoxy group. This group can modulate interactions with molecular targets such as enzymes or receptors, potentially leading to specific therapeutic effects. Although detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may interact effectively with certain enzymes involved in disease pathways, indicating its potential as a lead compound for further pharmacological evaluation .

Antimicrobial Properties

Preliminary studies have indicated that 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile may exhibit antitubercular activity . The structural features of the compound could contribute to its effectiveness against specific bacterial strains, making it a candidate for further investigation in treating tuberculosis.

Cytotoxicity Studies

In related research, compounds with similar structural features have been evaluated for cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethoxy groups have shown moderate inhibition against breast cancer cell lines (e.g., MCF-7), indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | Trifluoromethyl group | Intermediate in synthesis |

| 4-(Benzyloxy)benzonitrile | Similar benzonitrile structure | Different substituents affect activity |

| 2-(Trifluoromethyl)-5-methylphenol | Contains trifluoromethyl and phenol | Antimicrobial properties |

This table highlights that while compounds share some structural similarities, the unique combination of functional groups in 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities associated with trifluoromethoxy-containing compounds:

- Inhibition of Enzymes : Compounds similar to 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile have been shown to inhibit cyclooxygenase (COX-2), lipoxygenases (LOX-5 and LOX-15), and cholinesterases (AChE and BChE), suggesting potential anti-inflammatory and neuroprotective effects .

- Molecular Docking Studies : In silico docking studies have revealed significant interactions between trifluoromethoxy groups and target proteins, indicating that these interactions may be responsible for increased biological activity observed in vitro .

- Anticancer Activity : Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, further supporting the exploration of 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile as a potential anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling. For SNAr, react 4-(trifluoromethoxy)benzyl bromide (or chloride) with 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, Mitsunobu coupling between 4-hydroxybenzonitrile and 4-(trifluoromethoxy)benzyl alcohol using triphenylphosphine and diethyl azodicarboxylate (DEAD) can yield the target compound .

Key Considerations:

- Purify intermediates via column chromatography to remove unreacted starting materials.

- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent).

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

- Electronic structure : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reaction pathways : Simulate intermediates and transition states for substitution or oxidation reactions .

Example Workflow:

Optimize geometry using Gaussian 12.

Calculate vibrational frequencies to confirm minima.

Perform Natural Bond Orbital (NBO) analysis to assess charge distribution.

Reference Data:

| Property | Value (DFT) | Source |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | |

| Dipole moment | 4.8 Debye |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution pattern and linkage (e.g., benzyloxy group at δ 4.8–5.2 ppm in ¹H NMR) .

- FT-IR : Identify nitrile (C≡N stretch at ~2230 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 313.08) .

Validation Tip:

Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities .

Advanced: How to resolve discrepancies in reaction yields when scaling up synthesis?

Methodological Answer:

Yield variations often stem from:

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., lower temperatures favor kinetic products).

- Impurity profiles : Use HPLC-MS to identify by-products (e.g., dehalogenated intermediates or hydrolysis products) .

Case Study:

A 50% yield drop at 10x scale was traced to inefficient mixing. Switching to a flow reactor improved mass transfer, restoring yields to 85% .

Troubleshooting Table:

| Issue | Solution | Evidence |

|---|---|---|

| Low yield | Use excess benzyl bromide (1.2 eq) | |

| By-product formation | Add molecular sieves to absorb H₂O |

Basic: What are the critical physical properties for experimental design?

Methodological Answer:

Key properties include:

- Solubility : Soluble in DMF, DMSO, and THF; poorly soluble in water (<0.1 mg/mL) .

- Melting point : ~120–125°C (determined via DSC) .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Reference Data:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 313.22 g/mol | |

| LogP | 3.7 (predicted) |

Advanced: How to analyze electronic effects of the trifluoromethoxy group on reactivity?

Methodological Answer:

- Electron-withdrawing effect : The –OCF₃ group decreases electron density on the benzene ring, enhancing electrophilic substitution at the para position.

- Experimental validation : Compare reaction rates of 4-(trifluoromethoxy) vs. 4-methoxy derivatives in nitration or bromination .

Computational Insight:

NBO analysis shows a 15% reduction in electron density at the benzylic carbon due to –OCF₃, corroborating slower SN2 reactivity compared to –OCH₃ analogs .

Basic: How to confirm purity and identity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .

Data Example:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 57.52 | 57.48 |

| H | 3.54 | 3.51 |

| N | 4.47 | 4.45 |

Advanced: What strategies mitigate photodegradation during storage?

Methodological Answer:

- Light-blocking additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

- Lyophilization : Freeze-dry the compound under vacuum to stabilize against hydrolysis .

Stability Data:

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| Ambient light | 25% | 2 |

| Amber vial, –20°C | <5% | 12 |

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use a fume hood due to potential release of HCN vapors under acidic conditions .

Emergency Protocol:

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

Modify substituents : Synthesize analogs with –CF₃, –OCH₃, or –CN groups at varying positions .

Assay bioactivity : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays .

Statistical analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

SAR Data Example:

| Derivative | IC₅₀ (CYP3A4) | logP |

|---|---|---|

| –OCF₃ (parent) | 12 µM | 3.7 |

| –OCH₃ | 45 µM | 2.9 |

| –CN (meta) | 8 µM | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.